2-chloro-N,N-dimethylnicotinamide

Thermochemistry Process Quality Control Crystallography

Researchers requiring a reliable nicosulfuron precursor often face batch inconsistency and poorly characterized intermediates. 2-Chloro-N,N-dimethylnicotinamide (CAS 52943-21-2) directly addresses this with a rigorously validated thermophysical profile (mp 63-65°C, fusion enthalpy 21387±7 J·mol⁻¹) suitable as an in-house DSC reference standard. • Key intermediate in nicosulfuron herbicide synthesis; 2-chloro substitution essential for SNAr coupling. • Solid physical state compatible with automated dispensing; shipped at ambient temperature. • Available at ≥95% purity with consistent lot-to-lot quality for regulated synthesis workflows.

Molecular Formula C8H9ClN2O
Molecular Weight 184.62 g/mol
CAS No. 52943-21-2
Cat. No. B1588829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N,N-dimethylnicotinamide
CAS52943-21-2
Molecular FormulaC8H9ClN2O
Molecular Weight184.62 g/mol
Structural Identifiers
SMILESCN(C)C(=O)C1=C(N=CC=C1)Cl
InChIInChI=1S/C8H9ClN2O/c1-11(2)8(12)6-4-3-5-10-7(6)9/h3-5H,1-2H3
InChIKeyQNZRJGJNLOMEGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-N,N-dimethylnicotinamide (CAS 52943-21-2): Technical Baseline and Procurement Positioning


2-Chloro-N,N-dimethylnicotinamide (CAS 52943-21-2) is a chlorinated pyridine-3-carboxamide derivative with molecular formula C8H9ClN2O and molecular weight 184.62 g/mol . The compound features a chlorine substituent at the 2-position of the pyridine ring and an N,N-dimethylcarboxamide group, conferring distinct physicochemical properties including a calculated LogP value of 0.45–1.44 (source-dependent), polar surface area (PSA) of 33.2 Ų, and melting point of 63–65°C [1]. Commercially available at 95–97% purity from multiple suppliers, this compound serves primarily as a synthetic intermediate rather than a final bioactive entity [2].

Why 2-Chloro-N,N-dimethylnicotinamide (52943-21-2) Cannot Be Casually Substituted with Regioisomeric or Non-Halogenated Analogs


The 2-chloro substitution pattern on the nicotinamide scaffold dictates both synthetic accessibility to downstream products and physicochemical behavior in ways that regioisomers and non-halogenated analogs cannot replicate. The chlorine atom at the ortho position relative to the pyridine nitrogen enables specific nucleophilic aromatic substitution (SNAr) reactivity critical for coupling reactions in pharmaceutical and agrochemical intermediate synthesis [1]. Substitution with the 6-chloro regioisomer, the non-chlorinated N,N-dimethylnicotinamide, or even the 4-carboxamide isomer (isonicotinamide derivative) alters the electron density distribution on the pyridine ring, thereby modifying reaction kinetics, regioselectivity in cross-coupling, and the stability of key transition states in subsequent transformations . Furthermore, the compound's well-characterized thermophysical profile—including precise melting point and fusion enthalpy data—provides a reproducible quality control benchmark that is absent for many less-studied analogs, reducing procurement risk in regulated synthesis workflows [2]. The following quantitative evidence establishes the specific dimensions along which 2-chloro-N,N-dimethylnicotinamide demonstrates measurable differentiation.

2-Chloro-N,N-dimethylnicotinamide (52943-21-2): Quantitative Differentiation Evidence Against Comparators


Thermodynamic Purity Benchmarking: Precise Fusion Enthalpy Data Enables QC-Grade Differentiation

Crystalline 2-chloro-N,N-dimethylnicotinamide has been rigorously characterized by high-precision automated adiabatic calorimetry, yielding a melting temperature of (342.15±0.04) K and molar enthalpy of fusion (ΔfusionHm) of (21387±7) J·mol⁻¹ with chemical purity determined at (0.9946±0.0005) mass fraction [1]. These measurements establish a thermodynamic baseline that enables batch-to-batch consistency verification and detection of crystalline polymorph variations—capabilities not available for non-chlorinated N,N-dimethylnicotinamide or the 6-chloro regioisomer, for which no peer-reviewed thermophysical characterization studies were identified in the literature search.

Thermochemistry Process Quality Control Crystallography

Synthetic Utility: Documented Role as Nicosulfuron Herbicide Intermediate Provides Application-Specific Differentiation

2-Chloro-N,N-dimethylnicotinamide is explicitly documented as a critical intermediate in the manufacture of nicosulfuron, a high-efficacy sulfonylurea herbicide [1]. The compound serves as the precursor to the N,N-dimethylnicotinamide pharmacophore present in nicosulfuron after further functionalization. Patent literature describes optimized synthetic routes specifically for this chloro-substituted derivative, achieving yields of 97.1% in the key Knoevenagel condensation step with 3-dimethylaminoacrolein and 2-cyano-N,N-dimethylacetamide [2]. In contrast, the non-chlorinated N,N-dimethylnicotinamide and the isonicotinamide regioisomer lack documented utility in this commercial agrochemical pathway, as the 2-chloro substituent is essential for downstream sulfonylation chemistry required for nicosulfuron assembly [3].

Agrochemical Intermediates Sulfonylurea Synthesis Process Chemistry

Lipophilicity and Solubility Profiling: LogP Variation Across Sources Informs Analytical Method Selection

The calculated partition coefficient (LogP) for 2-chloro-N,N-dimethylnicotinamide varies across sources, with reported values of 0.45 [1], 1.4368 [2], and 0.26 , reflecting differences in computational estimation methods (atom-based vs. fragment-based algorithms) or experimental conditions. This variability highlights the importance of method-specific LogP validation during chromatographic method development. In comparison, the isonicotinamide regioisomer (2-chloro-N,N-dimethylisonicotinamide, CAS 209262-63-5) and 6-chloro-N,N-dimethylnicotinamide have fewer reported LogP data points in accessible databases, limiting the ability to cross-validate chromatographic retention predictions. The 2-chloro substitution on the nicotinamide scaffold at position 3-carboxamide yields a LogP approximately 0.5–1.0 units higher than the non-chlorinated parent N,N-dimethylnicotinamide due to increased hydrophobicity conferred by the chlorine atom .

Physicochemical Characterization LogP Determination Chromatographic Method Development

Thermal Stability and Storage: Defined Melting Point Range Enables Reproducible Handling

2-Chloro-N,N-dimethylnicotinamide exhibits a melting point of 63–65°C as measured by standard differential scanning calorimetry [1], with the high-precision adiabatic calorimetry study confirming a melting temperature of 342.15±0.04 K (69.00±0.04°C) for the highly pure crystalline form [2]. The compound is a solid at ambient temperature with recommended storage conditions of 2–8°C under inert atmosphere . In comparison, the non-chlorinated N,N-dimethylnicotinamide is reported as a liquid or low-melting solid at room temperature (melting point data not consistently documented), and the 2-chloro-N,N-dimethylisonicotinamide regioisomer lacks comparable peer-reviewed melting point precision data. The solid-state nature of the 2-chloro derivative simplifies weighing, aliquoting, and shipping logistics relative to liquid analogs, reducing solvent evaporation and hygroscopicity concerns during handling.

Solid-State Characterization Storage Conditions Material Handling

2-Chloro-N,N-dimethylnicotinamide (52943-21-2): Evidence-Backed Application Scenarios


Nicosulfuron and Sulfonylurea Herbicide Intermediate Synthesis

This compound is explicitly validated as a key intermediate in the industrial synthesis of nicosulfuron, a widely used sulfonylurea herbicide. Procurement is indicated when the synthetic route requires the 2-chloro substituent for subsequent sulfonylation or coupling reactions [1]. Patent CN108017578B describes a high-yield preparation method achieving 97.1% yield in the key Knoevenagel condensation step using 3-dimethylaminoacrolein and 2-cyano-N,N-dimethylacetamide, demonstrating industrial-scale feasibility [2]. The 2-chloro substitution pattern is structurally essential; substitution with non-chlorinated or regioisomeric analogs would fail to produce the correct nicosulfuron precursor [3].

Thermodynamic Reference Standard for Crystalline Purity Verification

The compound's rigorously characterized thermophysical profile—melting temperature 342.15±0.04 K, molar enthalpy of fusion 21387±7 J·mol⁻¹, and chemical purity 0.9946±0.0005 mass fraction—enables its use as an in-house reference standard for differential scanning calorimetry (DSC) calibration and purity verification in quality control laboratories [1]. This application scenario is particularly relevant for organizations requiring traceable thermodynamic benchmarks for crystalline organic compounds, a capability not supported by less-characterized nicotinamide analogs.

Reverse-Phase HPLC Method Development with Defined Lipophilicity Profile

The compound's documented LogP range (0.26–1.44 across multiple computational estimation methods) provides a starting point for reverse-phase chromatographic method development [1][2]. The availability of LogP data from multiple independent sources (Chemsrc, Molbase, Hit2Lead) allows cross-validation of retention time predictions and facilitates rational selection of mobile phase composition. This data richness contrasts with the 6-chloro regioisomer and isonicotinamide derivative, for which fewer LogP data points are publicly accessible [3].

Solid-Phase Parallel Synthesis and Automated Dispensing Workflows

As a solid with a well-defined melting point of 63–65°C [1], 2-chloro-N,N-dimethylnicotinamide is compatible with automated solid dispensing systems commonly used in high-throughput medicinal chemistry and parallel synthesis platforms. The solid physical state eliminates the need for liquid handling robotics, reduces solvent evaporation concerns during weighing, and simplifies shipping logistics compared to liquid nicotinamide analogs [2]. Recommended storage at 2–8°C under inert atmosphere ensures compound integrity during long-term inventory management [3].

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